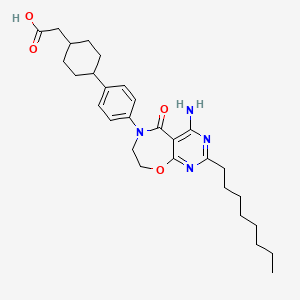
Isoxazoline derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazoline derivative 1 is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms. Isoxazolines are partially saturated analogs of isoxazoles and are known for their diverse biological activities, including anticancer, antibacterial, anti-inflammatory, and antifungal properties .
Preparation Methods
Isoxazoline derivative 1 can be synthesized through various methods. One common approach involves the electrochemical synthesis of substituted isoxazoline cores. This method converts aryl and alkyl aldoximes into the desired isoxazoline through an electrochemically enabled regio- and diastereoselective reaction with electron-deficient alkenes . Another method involves the oxime-participating synthesis, which can be classified into four reaction types: iminoxyl radical-initiated intramolecular cyclization, intermolecular radical addition-initiated cyclization, intramolecular nucleophilic cyclization, and [3 + 2] cycloaddition .
Chemical Reactions Analysis
Isoxazoline derivative 1 undergoes various chemical reactions, including:
Oxidation: Isoxazolines can be oxidized to form isoxazoles.
Reduction: Reduction of isoxazolines can lead to the formation of hydroxylamines.
Substitution: Isoxazolines can undergo nucleophilic substitution reactions, where the nitrogen or oxygen atoms in the ring are replaced by other functional groups.
Cycloaddition: Isoxazolines participate in [3 + 2] cycloaddition reactions with alkenes and alkynes to form more complex heterocyclic structures
Common reagents used in these reactions include electron-deficient alkenes, alkynes, and various oxidizing and reducing agents. The major products formed from these reactions are often other heterocyclic compounds with potential biological activities.
Scientific Research Applications
Isoxazoline derivative 1 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of isoxazoline derivative 1 involves the selective inhibition of gamma-aminobutyric acid (GABA) and glutamate-gated chloride channels. This leads to hyper-excitation and subsequent death of target organisms, such as fleas and ticks . In cancer cells, isoxazoline derivatives induce apoptosis and arrest the cell cycle at the G2/M and S phases .
Comparison with Similar Compounds
Isoxazoline derivative 1 can be compared with other similar compounds, such as isoxazole and oxazole derivatives. While all these compounds share a similar heterocyclic structure, isoxazolines are unique due to their partially saturated ring, which imparts different chemical and biological properties . Isoxazole derivatives, for example, are fully aromatic and exhibit different reactivity and biological activities compared to isoxazolines .
Similar compounds include:
Isoxazole derivatives: Known for their aromaticity and diverse biological activities.
Oxazole derivatives: Another class of heterocyclic compounds with significant biological and chemical applications.
This compound stands out due to its unique combination of chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H10BrNO2 |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
3-bromo-5-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C10H10BrNO2/c1-13-8-4-2-3-7(5-8)9-6-10(11)12-14-9/h2-5,9H,6H2,1H3 |
InChI Key |
IWLKUWXPADWQAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=NO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-b]pyridazine derivative 4](/img/structure/B10833593.png)
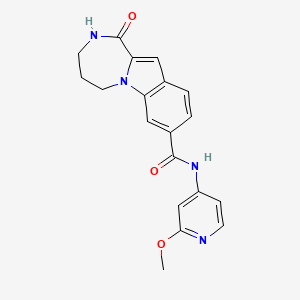


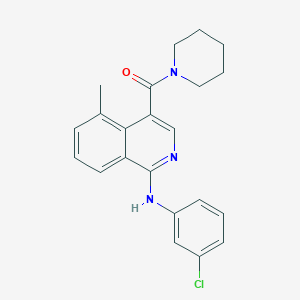
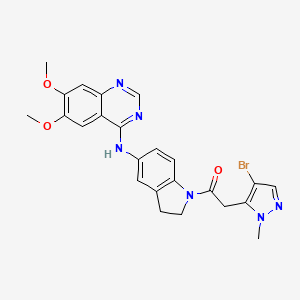

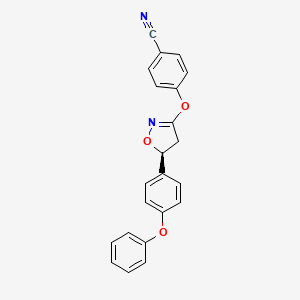
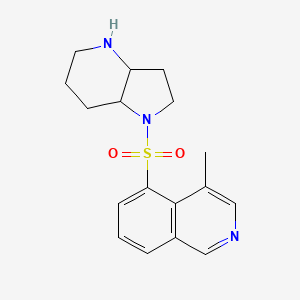
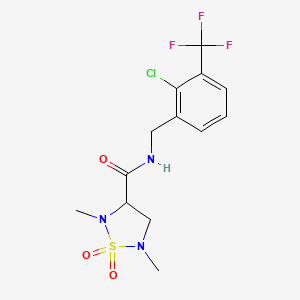
![6-Morpholin-4-yl-2-(2-piperidin-1-yl-ethyl)-isothiazolo[5,4-d]pyrimidin-3-one](/img/structure/B10833658.png)
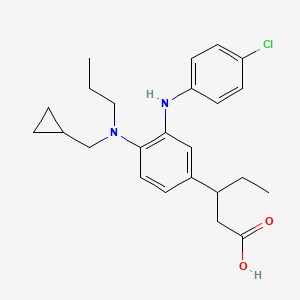
![4-(1,1-Difluoro-2-[6-fluoro-5H-imidazo[4,3-a]isoindol-5-yl]ethyl)cyclohexan-1-ol](/img/structure/B10833660.png)
